Ethacizine

Description

Contextualization within Antiarrhythmic Pharmacology Research

Ethacizine is classified as a Class Ic antiarrhythmic agent according to the Vaughan Williams classification system. oup.compatsnap.compatsnap.com This classification places it among drugs known for their potent sodium channel blocking properties. patsnap.compatsnap.com In the context of antiarrhythmic pharmacology, this compound's primary mechanism of action involves the inhibition of fast sodium channels in cardiac myocytes. patsnap.compatsnap.comontosight.ainih.gov These channels are crucial for the rapid influx of sodium ions during Phase 0 depolarization of the cardiac action potential. patsnap.com By blocking these channels, this compound effectively reduces the rate and amplitude of Phase 0 depolarization, consequently slowing the conduction velocity of electrical impulses throughout cardiac tissues, including the atria, ventricles, and Purkinje fibers. patsnap.compatsnap.com This action leads to a prolongation of the QRS complex on the electrocardiogram (ECG), reflecting a deceleration in the spread of electrical activity across the ventricles. patsnap.com

Academic Significance of this compound as a Research Compound

This compound holds academic significance as a research compound due to several factors, including its efficacy in complex or refractory arrhythmias and its utility in exploring fundamental cardiac electrophysiology. Despite its established use, there remains a "lack of substantial research exploring the therapeutic effects of this compound at present," highlighting an ongoing need for further academic investigation. oup.comoup.com

Academic studies have focused on detailed research findings related to its electrophysiological effects. For instance, investigations using techniques like cell-attached patch clamp in single adult rat ventricular cells have elucidated this compound's use-dependent block of sodium current. nih.gov These studies demonstrate that this compound (at concentrations such as 5 µM) causes a significant decrease in peak open probability and an increase in the first latency and fraction of null sweeps at higher stimulation frequencies (e.g., 4 Hz compared to 1 Hz), while mean open time and single channel current amplitude remain unchanged. nih.gov These observations support a model where drug binding leads to a complete block of single channel conductance. nih.gov

Moreover, its efficacy has been assessed in academic settings using programmed electrical stimulation (PES) in patients with recurrent sustained ventricular tachycardia, particularly those with underlying coronary artery disease. nih.gov Such studies contribute to understanding the clinical utility of PES in arrhythmia management and the specific patient populations where this compound may be effective. nih.gov this compound's role in suppressing retrograde stimulus conduction along the fast pathway of the atrioventricular node has also been a subject of electrophysiological studies, demonstrating its potential in controlling or preventing paroxysms of atrioventricular nodal reciprocal tachycardia. nih.gov Its inclusion as an example in discussions surrounding new classifications of antiarrhythmic drugs underscores its continued relevance in advancing arrhythmology research and the development of future therapeutic strategies. camm-journal.com

The following table summarizes key electrophysiological findings related to this compound's action on sodium channels:

| Parameter (at 5 µM this compound) | 1 Hz Stimulation | 4 Hz Stimulation | Significance | Source |

| Peak Open Probability | Unchanged | Significantly Decreased | Yes | nih.gov |

| First Latency | Unchanged | Significantly Increased | Yes | nih.gov |

| Fraction of Null Sweeps | Unchanged | Increased | Yes | nih.gov |

| Mean Open Time | Unchanged | Unchanged | No | nih.gov |

| Single Channel Current Amplitude | Unchanged | Unchanged | No | nih.gov |

Historical Trajectory of this compound Research and Development

The research and development of this compound primarily originated in the Soviet Union during the 1970s. patsnap.com It was introduced as a novel antiarrhythmic agent to address irregular heart rhythms. patsnap.com this compound is chemically related to moracizine, another Class Ic antiarrhythmic drug. wikipedia.orgncats.iowikipedia.org

Over the years, this compound has undergone various clinical trials and research studies aimed at validating its efficacy. patsnap.com The synthesis of this compound involves a multi-step chemical process, typically including amide formation and nucleophilic substitution reactions. evitachem.com For instance, one synthetic route involves the amide formation between phenothiazine-2-ethylcarbamate and 3-chloropropionyl chloride, followed by the displacement of the remaining ω-halogen by diethylamine (B46881) to complete the synthesis. wikipedia.orgevitachem.com This highlights the intricate chemical architecture and synthetic challenges associated with its development. This compound was approved by the Ministry of Health of the Russian Federation in 1984. way2drug.com Currently, it is manufactured under the brand name Ethacizin by the Latvian pharmaceutical company Olainfarm. wikipedia.orgevitachem.com

The historical development of this compound underscores the continuous academic pursuit of effective antiarrhythmic therapies, building upon early discoveries and evolving through detailed pharmacological and electrophysiological investigations.

Structure

2D Structure

3D Structure

Properties

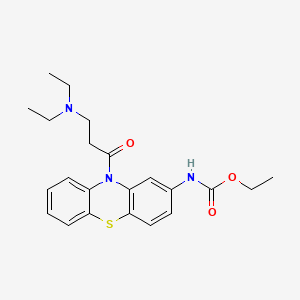

IUPAC Name |

ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-4-24(5-2)14-13-21(26)25-17-9-7-8-10-19(17)29-20-12-11-16(15-18(20)25)23-22(27)28-6-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXGNJKJMFUPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187057 | |

| Record name | Ethacizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33414-33-4 | |

| Record name | Ethyl N-[10-[3-(diethylamino)-1-oxopropyl]-10H-phenothiazin-2-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33414-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethacizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033414334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethacizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethacizin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethacizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHACIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE5SPV1Z6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives on Ethacizine Drug Discovery Research

Genesis of Phenothiazine (B1677639) Derivatives in Medicinal Chemistry Research

The origins of phenothiazine derivatives in medicinal chemistry trace back to the 19th century, when these compounds were initially utilized as dyes in the textile industry. mims.com A pivotal moment occurred in 1876 with the synthesis of methylene (B1212753) blue, the first clinically significant phenothiazine derivative, by Heinrich Caro at BASF. guidetopharmacology.orgnih.govevitachem.com Its chemical structure was subsequently elucidated by Heinrich August Bernthsen in 1885, who had himself synthesized phenothiazine in 1883. guidetopharmacology.orgnih.gov

The medical utility of phenothiazines began to be recognized in the late 19th century. Paul Ehrlich, in the mid-1880s, employed methylene blue in his pioneering cell staining experiments, which contributed to discoveries about different cell types. guidetopharmacology.orgnih.govnih.gov By the 1890s, Ehrlich had clinically tested and established methylene blue's use in treating malaria. guidetopharmacology.orgnih.govnih.gov

Following several decades of reduced research interest in phenothiazine derivatives, renewed efforts emerged in the 1940s. Chemists at Rhone-Poulenc Laboratories in Paris, a precursor to Sanofi, began synthesizing new derivatives. guidetopharmacology.orgnih.gov This research led to the discovery of promethazine, a compound that, despite lacking activity against infective organisms, exhibited potent antihistamine and sedative effects. guidetopharmacology.org A major breakthrough in the field of psychiatry occurred in the 1950s with the identification of chlorpromazine, which became the first antipsychotic medication. mims.comnih.gov

Phenothiazines are characterized by a tricyclic heterocyclic structure, comprising two benzene (B151609) rings fused to a central thiazine (B8601807) ring that contains both sulfur and nitrogen atoms. mims.comwikipedia.org This core structure underpins their diverse pharmacological activities, which include antipsychotic, antiemetic, and antihistaminic properties. mims.comevitachem.comfishersci.ca

Early Academic Investigations Leading to Ethacizine Identification

The identification and development of this compound as an antiarrhythmic agent were primarily conducted in the Soviet Union during the 1970s. wikipedia.org It was introduced to effectively manage irregular heart rhythms. wikipedia.org Early academic investigations focused on elucidating its pharmacological profile and potential clinical applications as a novel antiarrhythmic drug derived from tricyclic nitrogen-containing systems. nih.gov

The chemical synthesis of this compound, a key aspect of its early investigation, involves specific reactions. The process starts with Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride. These reagents undergo an amide formation reaction. The resulting intermediate, ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate, then proceeds through a nucleophilic substitution step where diethylamine (B46881) replaces the omega-halogen, leading to the final this compound compound. nih.gov this compound has a molecular formula of C22H27N3O3S and a molar mass of approximately 413.54 g/mol . nih.govfishersci.dk Research also encompassed detailed studies on its metabolism in humans, including the semi-preparative isolation and structural determination of its metabolites using physicochemical methods. chemspider.com

Evolution of Research Paradigms in Antiarrhythmic Compound Development

The history of antiarrhythmic drug development is extensive, with early observations of antiarrhythmic properties dating back to 1749, when cinchona extract, the source of quinine, was used to treat palpitations. uni.lu Initially, antiarrhythmic drugs were often selected empirically based on observed effects on cardiac electrophysiological properties, leading to classification systems such as the Vaughan Williams classification. uni.lu This system, developed without a complete understanding of the molecular targets, categorized Class I drugs based on their inhibition of cardiac sodium channels. uni.lu

Historically, the therapeutic approach to arrhythmias often followed a "one-fits-all" paradigm, emphasizing the drug itself rather than individualized patient conditions. chemicalbook.com However, experimental research in the early 1990s revealed that most antiarrhythmic drugs exert pleiotropic effects, meaning they inhibit multiple molecular targets. uni.lu A significant shift in therapeutic paradigms occurred following landmark clinical trials, such as the Cardiac Arrhythmia Suppression Trial (CAST) and SWORD trials in the early 1990s. These studies indicated that certain common antiarrhythmics could increase mortality in post-infarction patients. uni.lu

This realization prompted a move away from the generalized "one-fits-all" approach towards a more mechanism-based, multipronged strategy that includes the consideration of personalized therapy. chemicalbook.com In recent decades, the number of novel antiarrhythmic drugs in the development pipeline has significantly decreased due to various conceptual, regulatory, and financial challenges. This trend has, in turn, spurred increased interest in drug repurposing as a strategy for identifying new therapeutic applications for existing compounds.

Synthetic Methodologies and Chemical Derivations of Ethacizine

Chemical Synthesis Pathways and Reaction Mechanisms

The initial critical step in the synthesis of ethacizine is the formation of an amide bond. This reaction involves the combination of Phenothiazine-2-ethylcarbamate with 3-Chloropropionyl chloride. fishersci.fiuni.lu The mechanism is characterized as a nucleophilic acyl substitution, where the amine group of Phenothiazine-2-ethylcarbamate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-Chloropropionyl chloride. nih.gov Triethylamine (TEA) is often employed in this step to deprotonate the amine, thereby enhancing its nucleophilicity and facilitating the reaction. nih.gov The product of this initial amide formation is an intermediate compound, ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate. fishersci.fiuni.lunih.gov Isolation of this intermediate is typically achieved through techniques such as vacuum filtration or column chromatography. nih.gov

Following the amide formation, the synthesis proceeds with a nucleophilic substitution reaction. This step involves the intermediate, ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate, reacting with diethylamine (B46881). fishersci.fiuni.lunih.gov The reaction is commonly carried out in refluxing solvents such as toluene (B28343) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 80–110°C, over a duration of 6–12 hours. nih.gov Mechanistically, this is an SN2 reaction where the ω-chlorine atom of the intermediate is displaced by diethylamine. The diethylamine performs a backside attack, leading to the formation of the tertiary amine functionality. This tertiary amine group is essential for the antiarrhythmic activity of this compound. nih.gov After the reaction, the crude this compound product is purified, often through recrystallization from solvents like ethanol (B145695) or ethyl acetate (B1210297). nih.gov To enhance solubility and stability for pharmaceutical applications, the free base of this compound is then converted into its hydrochloride salt form by dissolving it in anhydrous ethyl acetate or diethyl ether and adding hydrochloric acid dropwise, which precipitates the salt. nih.gov

The synthesis of this compound relies on several key intermediate compounds, each playing a crucial role in constructing the final molecular structure. These intermediates are transformed sequentially through the reaction pathway.

| Compound Name | CAS Number | PubChem CID |

| Phenothiazine-2-ethylcarbamate | 37711-29-8 | 652628 |

| 3-Chloropropionyl chloride | 625-36-5 | 69364 |

| Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate | 119407-03-3 | 2772062 |

| Diethylamine | 109-89-7 | 8021 |

| This compound | 33414-33-4 | 107841 |

Impurity Profiling and Academic Synthesis Considerations

Ensuring the purity of this compound is paramount for its pharmaceutical application. Impurity profiling is a critical aspect of both industrial manufacturing and academic research synthesis.

Impurity profiling involves a comprehensive set of analytical activities aimed at detecting, identifying, elucidating the structure of, and quantitatively determining organic and inorganic impurities, as well as residual solvents, in bulk drug substances and pharmaceutical formulations. chem960.com Various advanced analytical techniques are employed in research settings for the characterization of impurities in this compound synthesis:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is extensively used for purity analysis and in-process monitoring to control impurity levels. nih.govguidechem.comnih.govfishersci.fi Other chromatographic techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are also utilized for separation and analysis of impurities. nih.gov

Spectroscopic Methods: A range of spectroscopic techniques are crucial for the identification and structural elucidation of impurities. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to provide detailed structural information about the main compound and its impurities. nih.govguidechem.comchem960.comnih.gov

Infrared (IR) Spectroscopy: Used to identify functional groups present in the compounds. nih.govguidechem.comnih.gov

Mass Spectrometry (MS): Techniques such as LC-MS and GC-MS are powerful tools for identifying metabolites, drugs, and impurities by providing molecular weight and fragmentation pattern information. chem960.comnih.govnih.gov

These methodologies are vital for ensuring that the level of contamination is within acceptable limits, thereby guaranteeing the efficacy and safety of this compound medications. guidechem.comchem960.com

Analog Synthesis and Structural Modifications for Research Purposes

Analog synthesis and structural modifications are fundamental approaches in medicinal chemistry research, primarily employed to elucidate structure-activity relationships (SAR), optimize pharmacological profiles, and understand the molecular basis of drug action. By systematically altering specific functional groups or core structures of a lead compound, researchers can gain insights into how these changes influence biological activity, potency, and selectivity. For this compound, a Class Ic antiarrhythmic agent, the synthesis of analogs has been crucial in exploring its therapeutic potential and understanding the contribution of different molecular moieties to its antiarrhythmic effects chembase.cn.

The general synthetic pathway for this compound provides inherent flexibility for creating such analogs. The synthesis typically involves an initial amide formation between a phenothiazine-2-ethylcarbamate derivative and 3-chloropropionyl chloride. This is followed by a key nucleophilic substitution reaction where the remaining ω-halogen is displaced by an amine, in this compound's case, diethylamine chembase.cnnih.govwikipedia.org. By substituting diethylamine with other amine derivatives, such as morpholine (B109124) (to yield Ethmozine), researchers can systematically explore the impact of different basic functionalities on the compound's antiarrhythmic properties. This modular synthetic approach facilitates the generation of a library of analogs for comprehensive SAR studies.

Detailed research findings have emerged from comparative studies between this compound and its analog, Ethmozine. One such study investigated their effects on the spectral characteristics of cardiac rhythm variability (CRV) in rats. This research aimed to understand how these structurally related Class I antiarrhythmics modulate cardiac autonomic regulation.

Table 1: Comparative Effects of this compound and Ethmozine on Cardiac Rhythm Variability in Rats

| Parameter | This compound (1 mg/kg, i.p.) | Ethmozine (2 mg/kg, i.p.) |

| Total Spectral Power (CRV) | Decreased by 81% | No significant change |

| Very Low Frequency (VLF) Oscillations | Reduced by 83% | Decreased percentage by 33% |

| Low Frequency (LF) Oscillations | Reduced by 73%; Increased number by 17% | Increased proportion by 33%; Increased number by 17% |

| High Frequency (HF) Oscillations | Reduced by 87%; Decreased number by 37% | Increased proportion by 37%; Decreased number by 37% |

| Influence on Sympathetic Nervous System | Increased sympathetic activity of myocardium | Increased role of vegetative nervous system |

| Influence on Humoral Factors | No significant change | Decreased influence of humoral regulation |

| Heart Rate (HR) | Not explicitly stated as changed, but CRV decreased | No significant change |

| Interrelation between Sympathetic and Parasympathetic Influences | Not explicitly stated as changed | Remained unchanged |

Note: Data extracted from a comparative study on cardiac rhythm variability in rats.

Further structural modifications for research purposes could extend beyond the terminal amine group to other parts of the this compound molecule, such as the acyl chain length, the substitution patterns on the phenothiazine (B1677639) core, or modifications to the carbamate (B1207046) ester. These systematic changes, coupled with detailed pharmacological evaluations, are essential for developing comprehensive SAR models, identifying novel lead compounds with improved efficacy or reduced proarrhythmic potential, and ultimately advancing the understanding of Class Ic antiarrhythmic drug mechanisms.

Pharmacological Classification and Receptor Interaction Research

Classification within the Vaughan Williams Antiarrhythmic System (Class Ic)

Ethacizine is classified as a Class Ic antiarrhythmic agent within the Vaughan Williams classification system. ncats.iopatsnap.comfhi.no This classification system categorizes antiarrhythmic drugs based on their primary electrophysiological effects on the cardiac action potential. Class Ic drugs are characterized by their potent sodium channel blocking properties. patsnap.comcvpharmacology.comdrugbank.com They significantly reduce the rate and amplitude of Phase 0 depolarization in cardiac myocytes, which is the rapid influx of sodium ions. patsnap.com This action effectively slows down the conduction velocity of electrical impulses through the atria, ventricles, and Purkinje fibers. patsnap.com A key characteristic of Class Ic agents, including this compound, is their minimal effect on the repolarization phase (Phase 3) of the cardiac action potential, meaning they have a relatively neutral impact on action potential duration (APD) and effective refractory period (ERP). patsnap.comcvpharmacology.comdrugbank.com This distinguishes them from Class III drugs, which prolong the action potential duration and effective refractory period. patsnap.com The primary result of this sodium channel blockade is the prolongation of the QRS complex on an electrocardiogram (ECG), indicating a deceleration in the spread of electrical activity across the ventricles. patsnap.com

Mechanisms of Ion Channel Modulation

This compound exerts its antiarrhythmic effects primarily through the modulation of cardiac ion channels. patsnap.com Ion channels are membrane proteins crucial for regulating ion passage across cell membranes, which is vital for physiological functions like muscle contraction and neuronal signaling. frontiersin.org Modulatory effects on ion channels can be positive or negative, altering channel function by inducing conformational changes upon modulator binding. frontiersin.org

Research consistently highlights this compound's potent sodium channel blocking capabilities. ncats.iopatsnap.comnih.gov It inhibits the fast sodium channels in cardiac myocytes, which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. patsnap.com By blocking these channels, this compound reduces the rate and amplitude of Phase 0 depolarization, thereby slowing conduction velocity in cardiac tissues. patsnap.com Studies using patch-clamp techniques on isolated rat ventricular cells have demonstrated that this compound causes a significant decrease in peak open probability of sodium channels and an increase in the fraction of null sweeps, particularly at higher stimulation frequencies (e.g., 4 Hz compared to 1 Hz). nih.gov This indicates a use-dependent block, where the drug's blocking effect becomes more pronounced with increased heart rate or frequency of depolarization. nih.govresearchgate.net The observations support a model where this compound binding leads to a complete block of single channel conductance. nih.gov

While primarily known for its sodium channel blockade, research also indicates that this compound exhibits some degree of calcium channel blockade. heart-vdj.comresearchgate.netnih.gov Studies on isolated frog ventricular cells using whole-cell voltage-clamp methodology found that this compound blocks inward calcium current in a frequency-, voltage-, and concentration-dependent manner. researchgate.netnih.gov This frequency-dependent blocking property was consistent with theoretical models suggesting drug interaction with calcium channels having accessible or inaccessible binding sites. researchgate.netnih.gov The negligible shift in channel inactivation and reduction of apparent binding and unbinding rates at more polarized membrane potentials suggest that the active moiety of this compound blocks open channels and can become trapped within the channel at resting membrane potentials. researchgate.netnih.gov

This compound also exhibits some degree of beta-adrenergic blocking activity, although this is not considered its primary mechanism of action. patsnap.com Beta-adrenergic receptors are G protein-coupled receptors that play essential roles in regulating heart rate, blood pressure, and other cardiorespiratory functions. nih.govrevespcardiol.org This additional property of this compound can contribute to its antiarrhythmic effects by reducing sympathetic stimulation of the heart, thereby decreasing the propensity for arrhythmias exacerbated by adrenergic input. patsnap.com

Theoretical Models of Drug-Receptor Interactions in Cardiac Tissue

Theoretical models are crucial for understanding how antiarrhythmic drugs interact with ion channels in cardiac tissue. These models help explain observed phenomena like use-dependence and state-dependent binding. Ion channel modulation involves conformational changes in the channel protein upon stimulus or modulator binding, affecting the channel's function. frontiersin.org

The "guarded receptor hypothesis," also known as the "modulated receptor hypothesis," is a theoretical model that explains the state-dependent binding of certain drugs, including local anesthetics and some antiarrhythmics, to ion channels. researchgate.netaneskey.comnih.gov This hypothesis proposes that the drug receptor site within the ion channel is modulated by the channel's conformational changes during depolarization and repolarization. nih.gov Specifically, it suggests that the open and inactivated states of voltage-gated sodium channels have higher affinities for these drugs compared to the resting (closed) state. aneskey.comnih.gov

In the context of this compound, research supports that it blocks sodium current in a use-dependent manner by binding to a transiently available state, such as the open state of the sodium channel. researchgate.net Studies have shown that the active moiety of this compound blocks open channels and can become trapped within the channel at resting membrane potentials, consistent with the predictions of the guarded receptor model. researchgate.netnih.gov This means that as the heart depolarizes and sodium channels open, this compound gains access to its binding site, and its blocking effect becomes more pronounced with repetitive stimulation. nih.govaneskey.com

State-Dependent Block Mechanisms (Open Channel, Inactivated State)

Class I antiarrhythmic drugs, including this compound, exhibit state-dependent block mechanisms, where their interaction with sodium channels varies based on the channel's conformational state (resting, open, or inactivated). frontiersin.orgnih.gov This characteristic enables selective blockade of high-frequency action potentials, which are typical of arrhythmias, while having minimal impact on normal electrical signaling. frontiersin.org

Research conducted on cardiac Purkinje cells has demonstrated that this compound blocks the peak sodium current (INa) in a use-dependent manner. nih.govresearchgate.net This occurs primarily through binding to a transiently available state, specifically the open state of the sodium channel. nih.govresearchgate.netresearchgate.net This "open channel block" is a defining feature of Class Ic antiarrhythmic drugs. frontiersin.org The frequency dependence of block for this compound was found to be weak within the range of 0.5 and 4 cycles per second (cps). nih.govresearchgate.net Furthermore, varying the depolarization duration from 5 to 100 milliseconds, while maintaining a constant recovery interval, did not alter the block induced by this compound. nih.govresearchgate.net

In contrast, its analog moricizine (B1676744) (ethmozin) demonstrates both rest block and use-dependent block. nih.govresearchgate.net The use-dependent block observed with moricizine is attributed to its binding to a state (or states) that are maintained during depolarization, such as the inactivated state. nih.govresearchgate.net Research suggests that the electrical charge of these structurally similar drugs plays a significant role in determining their state-dependent binding characteristics. nih.govresearchgate.net For this compound, the negligible shift in channel inactivation and the reduction of apparent binding and unbinding rates at more polarized membrane potentials suggest that its active moiety blocks open channels and can become trapped within the channel at resting membrane potentials. researchgate.net

Comparative Analysis with Other Class Ic Antiarrhythmic Agents in Research

Electrophysiological research has conducted comparative analyses of this compound (also known as NIK-244) with other Class Ic antiarrhythmic agents, particularly Flecainide (B1672765), in canine ventricular muscle. nih.gov Both this compound and Flecainide were found to significantly depress the maximum rate of rise of depolarization (Vmax) in a concentration-dependent manner at concentrations of 10-6 M or higher, and both agents caused a use-dependent block of Vmax. nih.gov Neither drug significantly affected other action potential parameters or the effective refractory period. nih.gov

Comparative studies provided the following data on their effects:

| Parameter | This compound (at 2 x 10-6 M) | Flecainide (at 10-5 M) |

| Rate of onset of inhibition (3 Hz) (AP-1) | 0.014 ± 0.002 | 0.021 ± 0.012 |

| Time constant of recovery from use-dependent block (s) | 27.1 ± 13.3 | 12.2 ± 2.5 |

These findings suggest that this compound, similar to Flecainide, can be classified as a slow kinetic drug within Class Ic. nih.gov

Further research comparing this compound (NIK-244) and Flecainide in isolated canine sinoatrial node, papillary muscle, and atrioventricular node preparations demonstrated that both agents exhibited dose-related negative chronotropic, negative inotropic, and coronary vasodilator effects. semanticscholar.org this compound also showed a dose-related negative dromotropic effect on both atrio-His (AH) and His-ventricular (HV) conduction. semanticscholar.org Notably, the prolongation of the AH interval by this compound was significantly more potent than that by Flecainide. semanticscholar.org While the HV interval prolongation by this compound was slightly more potent, this difference was not statistically significant when compared to Flecainide. semanticscholar.org

In a comparative study involving patients who had undergone electrical cardioversion for atrial fibrillation, this compound, when administered concurrently with a beta-blocker, showed no statistically significant difference in six-month sinus rhythm maintenance (58.6%) or arrhythmia-free survival (p=0.706) compared to amiodarone (B1667116) (64.1%). researchgate.netresearchgate.net This research suggests that this compound, when not contraindicated and used with a beta-blocker, could serve as a similarly effective alternative to amiodarone for maintaining sinus rhythm. researchgate.netresearchgate.net

Another comparative study retrospectively and crossover-compared the efficacy of seven Class I antiarrhythmic agents for ventricular arrhythmias. This research concluded that Class Ic agents, including this compound and Propafenone, demonstrated the highest potency. nih.gov The study proposed an algorithm for selecting Class I agents, indicating that if disopyramide (B23233) proves ineffective, allapinin, this compound, and Propafenone would be the most effective alternatives. nih.gov

Molecular Mechanisms of Ethacizine Action: In Depth Research

Electrophysiological Effects at the Cellular Level

Ethacizine's primary electrophysiological effects at the cellular level are manifested through its interaction with the cardiac action potential, particularly its impact on depolarization and the subsequent influence on conduction.

This compound significantly reduces the cardiac action potential upstroke, a measure known as the maximum rate of depolarization (Vmax), by blocking the peak sodium current (INa) researchgate.netnih.gov. This inhibition effectively diminishes both the rate and amplitude of Phase 0 depolarization, which is the initial rapid influx of sodium ions responsible for the electrical impulse's propagation patsnap.com. Studies in canine ventricular muscle have demonstrated that this compound depresses Vmax in a concentration-dependent manner, with significant effects observed at concentrations of 10⁻⁶ M or higher nih.gov. Similarly, in mammalian myocardium, concentrations ranging from 1 x 10⁻⁷ to 1 x 10⁻⁵ g/ml have been shown to decrease the rate of action potential growth (Vmax) ncats.ioncats.io.

Table 1: Impact of this compound on Vmax in Mammalian Myocardium

| Concentration Range (g/mL) | Effect on Vmax |

| 1 x 10⁻⁷ – 1 x 10⁻⁵ | Decreased |

A distinguishing characteristic of Class Ic antiarrhythmic drugs like this compound is their relatively neutral or minimal effect on the repolarization phase (Phase 3) of the cardiac action potential patsnap.com. Research indicates that this compound generally does not significantly affect the action potential duration (APD) or the effective refractory period (ERP) nih.govnaramed-u.ac.jp. This contrasts with Class I A or Class III antiarrhythmics, which are known to prolong these parameters patsnap.comderangedphysiology.com. However, the marked slow-down in Phase 0 depolarization induced by this compound can functionally lead to a prolonged refractory period, making it more challenging for the heart tissue to respond to premature electrical impulses that could trigger arrhythmias patsnap.com. This functional prolongation of refractoriness is a consequence of slowed conduction rather than a direct alteration of repolarization kinetics.

This compound exhibits a prominent use-dependent block of the fast sodium current (INa) nih.govresearchgate.netnih.govnaramed-u.ac.jphuji.ac.il. This phenomenon means that the degree of channel blockade increases with higher heart rates or more frequent depolarizations. This compound is understood to block INa by binding to a transiently available state of the sodium channel, such as the open state researchgate.netnih.gov. The development of this use-dependent block occurs exponentially, and both the time course of the block and the remaining relative INa are concentration-dependent researchgate.netnih.gov. Studies comparing this compound with other Class Ic agents like flecainide (B1672765) have shown that this compound induces a use-dependent block of Vmax with slow kinetics of onset and recovery nih.govnaramed-u.ac.jp.

Table 2: Kinetics of Use-Dependent Block of Vmax by Class Ic Antiarrhythmics (at 3 Hz Stimulation)

| Drug | Concentration | Onset Time Constant (ms) | Recovery Time Constant (s) |

| This compound | 10⁻⁵ M | 6.0 ± 1.6 | 27.1 ± 13.3 (at 2x10⁻⁶ M) |

| Flecainide | 10⁻⁵ M | 6.3 ± 1.2 | 12.2 ± 2.5 |

While this compound demonstrates use-dependent block, its frequency dependence of block for the fast sodium current (INa) is considered weak within physiological ranges (e.g., between 0.5 and 4 cycles per second) researchgate.netnih.gov. This implies that the degree of INa block does not drastically increase with moderate increases in stimulation frequency.

However, it is important to note that this compound has also been found to block inward calcium current (ICa) in a frequency-, voltage-, and concentration-dependent manner nih.govresearchgate.net. In isolated frog ventricular cells, this compound at 1 µM induced use-dependent block of ICa, with the percentage of block increasing significantly with higher stimulation frequencies physiology.org.

Table 3: Use-Dependent Block of Calcium Current (ICa) by this compound (at 1 µM)

| Frequency (Hz) | Use-Dependent Block of ICa (%) |

| 0.125 | 5 |

| 1 | 35 |

| 2 | 42 |

Ionic Current Modulation Research

This compound's primary antiarrhythmic action stems from its profound modulation of specific ionic currents, most notably the fast sodium current.

This compound is a potent inhibitor of the fast inward sodium current (INa), which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential patsnap.comncats.ioderangedphysiology.comresearchgate.netnih.govresearchgate.net. This inhibition of INa is the fundamental mechanism by which this compound slows down the conduction velocity of electrical impulses throughout the cardiac tissue, including the atria, ventricles, and Purkinje fibers patsnap.comresearchgate.net.

Studies have shown that this compound reduces the peak sodium current and the action potential upstroke researchgate.netnih.gov. The blockade of INa by this compound is use-dependent, indicating that the drug binds more effectively to the sodium channels when they are in their open or inactivated states during repetitive depolarizations researchgate.netnih.govhuji.ac.il. This characteristic is consistent with its classification as a Class Ic antiarrhythmic agent, which are known for their slow kinetics of interaction with the sodium channel derangedphysiology.comnih.govnaramed-u.ac.jp. The resultant slowing of conduction helps to stabilize the cardiac membrane and suppress premature electrical impulses that can lead to various arrhythmias patsnap.comresearchgate.net. While its primary target is INa, this compound has also been observed to block inward calcium currents, albeit with less efficiency compared to its effect on sodium currents physiology.org.

Slow Inward Calcium Current (ICa) Inhibition Investigations

This compound has been shown to be a potent inhibitor of ICa, exhibiting an efficiency that is only 3 to 10 times less than its effect on the fast sodium current (INa) in parallel experiments nih.gov. At a concentration of 1 µM, this compound induced a 15% tonic block of ICa. Furthermore, its use-dependent block increased with stimulation frequency, reaching 5%, 35%, and 42% at 0.125 Hz, 1 Hz, and 2 Hz, respectively nih.gov. The compound also influences the reactivation of ICa, slowing it down, with a more pronounced effect observed at less negative holding potentials nih.gov.

The inhibition of ICa by this compound is considered to contribute, in part, to both its antiarrhythmic properties and its negative inotropic effects, particularly given that arrhythmias can be associated with tissue depolarization and calcium-dependent action potentials nih.gov. This blockade of slow calcium channels is also hypothesized to be responsible for the initial rapid phase of the diminution in myocardial contraction force observed with this compound administration researchgate.net. It has been noted that this compound decreases the overshoot of the slow response action potential, with a time constant similar to that of this rapid phase of force reduction researchgate.net.

Table 1: this compound's Inhibition of Slow Inward Calcium Current (ICa) in Isolated Frog Ventricular Cells (at 1 µM) nih.gov

| Parameter | Observation |

| Tonic Block | 15% |

| Use-Dependent Block (0.125 Hz) | 5% |

| Use-Dependent Block (1 Hz) | 35% |

| Use-Dependent Block (2 Hz) | 42% |

| Reactivation of ICa | Slowed (more marked at less negative potentials) |

Interplay with Cardiac Membrane Potential and Conduction Velocity

This compound significantly impacts cardiac membrane potential and conduction velocity primarily through its potent blockade of voltage-gated sodium channels (Nav1.5), which are responsible for the rapid influx of sodium ions during Phase 0 depolarization of the cardiac action potential patsnap.compatsnap.com.

By inhibiting these fast sodium channels, this compound effectively reduces the maximum rate of depolarization (Vmax) of cardiac action potentials researchgate.netpatsnap.comncats.ionih.govncats.io. This reduction in Vmax is concentration-dependent nih.gov. For instance, concentrations of this compound between 1 x 10⁻⁷ and 1 x 10⁻⁵ g/mL have been shown to decrease Vmax by 20–50% in mammalian myocardium researchgate.netncats.io.

This action leads to a marked slowing of the conduction velocity of electrical impulses throughout the cardiac tissue, including the atria, ventricles, and Purkinje fibers patsnap.com. The primary electrocardiographic manifestation of this slowed conduction is the prolongation of the QRS complex patsnap.com. Studies in canine ventricular muscle have shown that this compound (also known as NIK-244) significantly depresses Vmax at concentrations of 10⁻⁶ M or higher in a concentration-dependent manner nih.gov.

While this compound profoundly affects sodium channel-dependent parameters, it has a relatively minimal or neutral impact on the repolarization phase (Phase 3) and the action potential duration (APD) patsnap.comnih.gov. However, at higher concentrations (e.g., 10⁻⁵ M), this compound can cause a depolarization of the resting membrane potential nih.gov. The drug exhibits use-dependent block of Vmax, meaning its inhibitory effect is more pronounced at faster heart rates nih.govresearchgate.netnih.gov. The time constant for recovery from this use-dependent block for this compound (NIK-244) was found to be 27.1 ± 13.3 seconds at 3 Hz stimulation in canine ventricular muscle nih.gov.

The frequency-dependent effects on intraventricular conduction have been investigated in canine hearts. This compound (1.5 mg/kg) increased conduction delay by 30% at an interstimulus interval (ISI) of 1000 ms, with the effect enhanced at shorter ISIs (e.g., 200 ms) nih.gov. This suggests that this compound's ability to slow conduction is more pronounced during rapid heart rates, consistent with its use-dependent sodium channel blockade nih.gov.

Table 2: Electrophysiological Effects of this compound (NIK-244) in Canine Ventricular Muscle nih.gov

| Parameter | Observation (at ≥ 10⁻⁶ M) |

| Maximum Rate of Depolarization (Vmax) | Significantly depressed |

| Resting Potential (at 10⁻⁵ M) | Depolarized |

| Action Potential Duration (APD) | No significant effect |

| Effective Refractory Period (ERP) | No significant effect |

| Use-Dependent Block of Vmax (at 3 Hz) | Present |

| Recovery Time Constant from Use-Dependent Block (at 3 Hz) | 27.1 ± 13.3 s |

Structure Activity Relationship Sar Studies of Ethacizine and Its Derivatives

Correlating Structural Features with Pharmacological Activity

The antiarrhythmic activity of Ethacizine and its analogues, which are phenothiazine (B1677639) derivatives, has been quantitatively assessed, for instance, using an aconitine (B1665448) model in conscious rats. These studies aim to establish a direct relationship between specific structural elements and the observed antiarrhythmic effect. This compound, a 10-acyl derivative of phenothiazine, has demonstrated high antiarrhythmic activity and a favorable antiarrhythmic index. nih.govwikipedia.org

Key structural modifications that have been correlated with antiarrhythmic activity include:

Side Chain Length: Lengthening the side chain at the nitrogen atom in position 10 of the phenothiazine ring by one methylene (B1212753) group has been shown to increase antiarrhythmic activity. However, this modification can also lead to increased toxicity. nih.gov

Amine Substitutions: The substitution of a demethylamine radical for a diethylamine (B46881) radical in the side chain has also been observed to enhance antiarrhythmic activity, albeit with a concomitant increase in the compound's toxicity. nih.gov

These findings highlight a delicate balance between structural modifications, therapeutic efficacy, and potential adverse effects in the design of antiarrhythmic phenothiazine derivatives.

Influence of Phenothiazine Core Modifications on Activity

The phenothiazine heterocyclic system, comprising a thiazine (B8601807) heterocycle condensed with two benzene (B151609) rings, forms the fundamental backbone for a diverse range of pharmacologically active compounds. wikipedia.org The nature of the substituent at position 10 of the phenothiazine nucleus plays a critical role in determining the pharmacological profile of these derivatives. wikipedia.org

Specifically, for antiarrhythmic agents like this compound and Moracizine, the presence of an acyl derivative at position 10 is crucial for their cardiotropic action. In contrast, 10-alkyl derivatives of phenothiazine are predominantly associated with neuroleptic and antipsychotic effects, as seen in drugs like Chlorpromazine. wikipedia.orgwikipedia.org This distinction underscores the importance of the acyl group at position 10 for antiarrhythmic properties. While the introduction of a halogen at the 2nd position of the phenothiazine core can enhance the sedative effect in some derivatives, its direct influence on antiarrhythmic activity is less emphasized in the context of this compound's SAR. wikipedia.org

Role of Substituents (e.g., Dialkylaminoacyl Groups) on Antiarrhythmic Potency

This compound is characterized by a phenothiazine ring system with a side chain that includes a carbamic acid ethyl ester moiety and a diethylamino group. nih.govfishersci.be The systematic study of phenothiazine dialkylaminoacyl derivatives has been instrumental in the identification and development of compounds such as this compound. wikipedia.org

The dialkylaminoacyl group, specifically the diethylamino group in this compound, is an integral part of its structure and contributes significantly to its biological activity. Research indicates that modifications to this group can profoundly impact antiarrhythmic potency. For instance, this compound has been reported to exhibit superior antiarrhythmic effects compared to its structural analogue, Moracizine (Ethmozin), demonstrating twice the intensity and 4-5 times the duration of its antiarrhythmic effect. This comparison suggests that the specific nature and branching of the dialkylaminoacyl side chain, including the diethylamino moiety, are critical determinants of the compound's antiarrhythmic efficacy.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to establish mathematical relationships between the physicochemical properties of chemical compounds and their biological activities. nih.govchembase.cn These models enable the prediction of a molecule's activity based on its molecular characteristics, guiding the design of compounds with improved properties.

Traditional 2D-QSAR methods typically employ numeric descriptors that are invariant to the molecule's three-dimensional orientation. In contrast, 3D-QSAR, an advanced extension, incorporates the molecule's three-dimensional shape and its interaction potentials, such as steric and electrostatic fields, into the analysis. This approach allows for a more detailed understanding of how spatial arrangement and field interactions contribute to biological activity. Common 3D-QSAR methodologies include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which quantify these fields at specific points around the molecule.

While specific QSAR or 3D-QSAR models for this compound itself were not detailed in the provided literature, these computational methods are widely applied in drug discovery to predict the biological activity of new compounds and optimize lead structures. The principles of QSAR and 3D-QSAR are invaluable for understanding the mechanistic interpretation of 3D structures and their field contributions, thereby facilitating the rational design of novel antiarrhythmic agents within the phenothiazine class.

Preclinical Electrophysiological Investigations of Ethacizine

In Vitro Cellular Electrophysiological Studies

In vitro studies offer a controlled environment to examine the direct effects of ethacizine on cardiac cells and their ionic currents.

Single-channel patch clamp studies have been instrumental in detailing this compound's interaction with cardiac ion channels. This compound functions as a sodium channel blocker nih.govnih.gov. Investigations using cell-attached patch clamp on isolated adult rat ventricular cells demonstrated that this compound induces a use-dependent block of the sodium current (INa) nih.gov. At a concentration of 5 µM, this compound significantly reduced the peak open probability, increased the first latency, and raised the fraction of null sweeps when stimulated at 4 Hz, compared to 1 Hz stimulation. Notably, the mean open time and single-channel current amplitude remained unaffected nih.gov. These findings suggest a mechanism where this compound binding leads to a complete block of single-channel conductance nih.gov. Further "runs analysis" revealed a nonrandom clustering of null traces in the presence of this compound, a phenomenon that became more pronounced with increased stimulation frequency nih.gov.

Additional patch clamp studies on single isolated frog ventricular cells revealed that this compound also exhibits both tonic and use-dependent inhibition of the calcium current (ICa) physiology.orgphysiology.org. At 1 µM, this compound produced a 15% tonic block and use-dependent blocks of 5%, 35%, and 42% at stimulation frequencies of 0.125 Hz, 1 Hz, and 2 Hz, respectively physiology.org. This compound demonstrated at least a 10-fold greater potency on ICa compared to ethmozin physiology.org. The compound also shifted the availability curves towards hyperpolarization, indicating voltage-dependent inhibition, and slowed the reactivation process, with this effect being more prominent at less negative holding potentials physiology.org. These observations suggest that this compound blocks INa in a use-dependent manner by binding to a transiently available state, such as the open state of the channel researchgate.net.

Table 1: Effects of this compound (5 µM) on Single Sodium Channel Parameters in Rat Ventricular Myocytes at Different Frequencies nih.gov

| Parameter | Control (1 Hz) | This compound (1 Hz) | Control (4 Hz) | This compound (4 Hz) |

| Peak Open Probability | Unchanged | Decreased | Unchanged | Significantly Decreased |

| First Latency | Unchanged | Increased | Unchanged | Significantly Increased |

| Fraction of Null Sweeps | Unchanged | Increased | Unchanged | Increased |

| Mean Open Time | Unchanged | Unchanged | Unchanged | Unchanged |

| Single Channel Current Amplitude | Unchanged | Unchanged | Unchanged | Unchanged |

Table 2: Tonic and Use-Dependent ICa Block by this compound (1 µM) in Frog Ventricular Cells physiology.org

| Type of Block | Block Percentage | Stimulation Frequency (Hz) |

| Tonic Block | 15% | N/A |

| Use-Dependent Block | 5% | 0.125 |

| Use-Dependent Block | 35% | 1 |

| Use-Dependent Block | 42% | 2 |

Conventional microelectrode techniques have been employed to assess the electrophysiological effects of this compound in isolated cardiac muscle preparations. In canine ventricular muscle, this compound (also known as NIK-244) significantly depressed the maximum rate of rise of depolarization (Vmax) in a concentration-dependent manner at concentrations of 10⁻⁶ M or higher nih.gov. A depolarization of the resting potential was observed at 10⁻⁵ M nih.gov. Unlike some other antiarrhythmics, this compound did not significantly affect other action potential parameters or the effective refractory period in these preparations nih.gov. Both this compound and flecainide (B1672765), another Class Ic agent, exhibited a use-dependent block of Vmax nih.gov.

Comparative data on the rates of onset of inhibition at 3 Hz stimulation showed values of 0.014 ± 0.002 AP⁻¹ for 2 x 10⁻⁶ M this compound and 0.021 ± 0.012 AP⁻¹ for 10⁻⁵ M flecainide nih.gov. The time constants for recovery from use-dependent block were 27.1 ± 13.3 seconds for this compound and 12.2 ± 2.5 seconds for flecainide, indicating that this compound, like flecainide, is a slow kinetic drug classified as Class Ic nih.gov.

In guinea pig myocardium, this compound, when applied in concentrations ranging from 1 x 10⁻⁷ to 1 x 10⁻⁵ g/ml, consistently decreased the rate of action potential growth (Vmax) ncats.ioresearchgate.net. This inhibition of Vmax was accompanied by a biphasic reduction in the force of contraction ncats.ioresearchgate.net. The overshoot of the slow response action potential was also decreased, with a time constant similar to the initial rapid phase of force reduction researchgate.net. The apparent dissociation constant for the reduction in Vmax was determined to be 1.52 x 10⁻⁵ g/ml researchgate.net. A strong linear correlation (coefficient of 0.998) was observed between the decrease in Vmax and the reduction in contraction force researchgate.net. The negative inotropic effect of this compound was less pronounced at lower stimulation frequencies, such as 0.1 Hz, compared to 0.8 Hz researchgate.net.

Table 3: Electrophysiological Effects of this compound and Flecainide in Canine Ventricular Muscle nih.gov

| Parameter (at 3 Hz stimulation) | This compound (2 x 10⁻⁶ M) | Flecainide (10⁻⁵ M) |

| Onset of Inhibition (AP⁻¹) | 0.014 ± 0.002 | 0.021 ± 0.012 |

| Recovery Time Constant (s) | 27.1 ± 13.3 | 12.2 ± 2.5 |

Ex Vivo Tissue Studies

Ex vivo tissue studies bridge the gap between in vitro cellular models and in vivo whole-animal studies, allowing for the investigation of drug effects in a more complex, yet controlled, tissue environment.

This compound's impact on specialized cardiac conduction tissues, such as the sinoatrial (SA) node and atrioventricular (AV) junction, has been investigated in ex vivo settings. Studies in the intact canine heart in situ, involving injections of this compound (5, 10, and 25 µg/ml), demonstrated chronotropic and dromotropic actions nih.gov. This compound has been shown to slow down both atrioventricular conduction and AV-node conduction nih.gov. It also increases the time required for sinus node function recovery and prolongs the effective atrioventricular refractory periods nih.gov.

However, the electrophysiological effects of this compound can be modulated by the autonomic nervous system. Under conditions of isoproterenol-induced beta-adrenergic stimulation, some of this compound's effects, such as increased refractoriness, completely disappeared, while others, like slowed conduction, were diminished nih.gov. The effect of this compound on conduction also decreased as the stimulation frequency increased nih.gov. Furthermore, this compound administration in experimental animals has been observed to lead to increased sympathetic activity of the myocardium, without significantly altering the role of humoral factors in cardiac rhythm regulation heart-vdj.com. It also decreased cardiac rhythm variability in rats, a contrasting effect to ethmozin, which did not change this parameter heart-vdj.com.

The assessment of myocardial contraction force is a critical component of preclinical electrophysiological investigations, as antiarrhythmic agents can exert significant inotropic effects. This compound has consistently been shown to decrease myocardial contraction force ncats.ioresearchgate.net. In mammalian myocardium, this compound concentrations ranging from 1 x 10⁻⁷ to 1 x 10⁻⁵ g/ml resulted in a 20–50% reduction in Vmax ncats.io. This inhibition of Vmax was closely correlated with a diminution of contraction force, which occurred in a biphasic manner ncats.ioresearchgate.net. The linear correlation coefficient between the decrease in Vmax and the decrease in contraction force was found to be 0.998 in guinea pig myocardium researchgate.net. The negative inotropic effect of this compound was observed to be less pronounced when the stimulation frequency was reduced, for instance, from 0.8 Hz to 0.1 Hz researchgate.net. This negative inotropic action is partly attributed to this compound's ability to inhibit the calcium current (ICa) physiology.org.

Table 4: Correlation Between Vmax Reduction and Myocardial Contraction Force Decrease in Guinea Pig Myocardium researchgate.net

| Parameter | Observation |

| This compound Concentration (g/ml) | 1 x 10⁻⁷ to 1 x 10⁻⁵ |

| Effect on Vmax | Decreased |

| Effect on Contraction Force | Diminished (biphasic) |

| Linear Correlation (Vmax vs. Force) | 0.998 |

| Negative Inotropic Effect (0.8 Hz vs 0.1 Hz) | More pronounced at higher frequency (0.8 Hz) |

Animal Model Research on Cardiac Electrophysiology (excluding clinical outcomes)

Preclinical research utilizing various animal models has been crucial in understanding the electrophysiological profile of this compound. These investigations focus on direct measurements of cardiac electrical parameters and their modulation by the compound, without addressing clinical efficacy or safety.

Studies in Canine Ventricular Muscle

Electrophysiological studies comparing this compound (also known as NIK-244) with flecainide in canine ventricular muscle have provided detailed insights into its effects on action potential characteristics. Using conventional microelectrode techniques, researchers observed that this compound significantly depressed the maximum rate of rise of depolarization (Vmax) in a concentration-dependent manner at concentrations of 10-6 M or higher. At a concentration of 10-5 M, this compound also led to depolarization of the resting potential. Notably, this compound did not exhibit any significant effects on other action potential parameters or on the effective refractory period.

Both this compound and flecainide demonstrated a use-dependent block of Vmax, classifying them as slow kinetic drugs within Class Ic antiarrhythmics. The rates of onset of inhibition at 3 Hz stimulation and the time constants of recovery from use-dependent block were quantified, further characterizing their kinetic profiles.

Table 1: Electrophysiological Effects of this compound (NIK-244) and Flecainide in Canine Ventricular Muscle

| Parameter | This compound (NIK-244) | Flecainide |

| Vmax Depression | Significant, concentration-dependent (≥ 10-6 M) | Significant (≥ 3 x 10-6 M) |

| Resting Potential | Depolarized at 10-5 M | Depolarized at 10-5 M |

| Other Action Potential Parameters | No effect | No effect |

| Effective Refractory Period | No effect | No effect |

| Use-Dependent Block of Vmax | Present | Present |

| Rate of Onset of Inhibition (3 Hz) | 0.014 ± 0.002 AP-1 at 2 x 10-6 M | 0.021 ± 0.012 AP-1 at 10-5 M |

| Time Constant of Recovery (from use-dependent block) | 27.1 ± 13.3 s | 12.2 ± 2.5 s |

Rat Cardiac Rhythm Variability Investigations

Studies investigating the effects of this compound on spectral characteristics of cardiac rhythm variability (CRV) in outbred male rats have revealed its impact on cardiac autonomic regulation. This compound administration significantly decreased CRV in this animal model, a finding that contrasts with ethmozine (moracizine), which did not alter heart rhythm variability.

Further analysis indicated that this compound increased the influence of the sympathetic nervous system on the myocardium. This was reflected in an increase of LF spectral power by 8.6% and a decrease of HF spectral power by 43%. Additionally, the analysis of spectral structure showed a 37% decrease in the number of HF oscillations and a 17% increase in the number of LF oscillations. This compound's effects suggest a shift towards increased sympathetic activity and decreased vagal (parasympathetic) influence on cardiac rhythm regulation in rats, without significantly changing the heart rate.

Table 2: Effects of this compound on Cardiac Rhythm Variability in Rats

| Parameter | This compound Effect |

| Cardiac Rhythm Variability (CRV) | Decreased |

| Total Spectral Power | Decreased by 81% |

| VLF Oscillations Amplitude | Reduced by 83% |

| LF Oscillations Amplitude | Reduced by 73% |

| HF Oscillations Amplitude | Reduced by 87% |

| LF Spectral Power | Increased by 8.6% |

| HF Spectral Power | Decreased by 43% |

| Number of HF Oscillations | Decreased by 37% |

| Number of LF Oscillations | Increased by 17% |

| Sympathetic Influence on Myocardium | Increased |

| Vagal Influence on Cardiac Rhythm | Decreased |

| Heart Rate | No significant change |

Computational and Theoretical Studies of Ethacizine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation approaches are indispensable tools in modern drug discovery and pharmacology, allowing researchers to investigate the behavior of molecules at an atomic level frontiersin.orgnih.gov. For Ethacizine, these methods provide a detailed understanding of its interaction with cardiac ion channels.

Ligand-Protein Docking Simulations

Ligand-protein docking simulations are computational methods used to predict the preferred orientation of a small molecule (ligand) when bound to a protein receptor wikipedia.orgnih.gov. This technique is widely employed in pharmaceutical research for virtual screening and identifying potential drug candidates wikipedia.org. For this compound, docking studies would aim to elucidate how the compound precisely fits into the binding pockets of target ion channels, such as sodium channels. While specific docking studies for this compound were not detailed in the search results, the principle involves evaluating various poses of the ligand within the receptor's active site and scoring them based on binding affinity frontiersin.orgnih.gov. This helps in understanding the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-target complex frontiersin.orgnih.govmdpi.com.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time, offering insights into the conformational changes of both the ligand and the protein frontiersin.orgnih.gov. For this compound, MD simulations can reveal the stability of the drug-channel complex, the flexibility of the binding site, and the dynamic behavior of the ion channel in the presence of the drug frontiersin.orgacademicpositions.fr. These simulations are particularly valuable for ion channels, which are highly dynamic proteins undergoing conformational transitions between open and closed states frontiersin.orgox.ac.uk. MD simulations can help predict ion channel conductance and understand the coupled protein-ion dynamics during ion transfer arxiv.org.

Conformational Analysis of this compound and its Interaction with Channels

Conformational analysis of this compound focuses on understanding the different possible three-dimensional arrangements of the molecule and how these conformations influence its interaction with ion channels nih.gov. The pharmacological activity of this compound is intrinsically linked to its ability to modulate ion channels, primarily fast sodium channels patsnap.com. Computational studies can investigate how this compound's specific conformation allows it to block these channels, affecting the rapid influx of sodium ions during the cardiac action potential patsnap.comresearchgate.net. Furthermore, these analyses can explore how the drug interacts with different conformational states of the channels (e.g., open, closed, or inactivated states) to exert its antiarrhythmic effects nih.govresearchgate.netresearchgate.net. For instance, it is understood that Class Ic antiarrhythmics, including this compound, interact with the fast sodium channels in a state-dependent manner, often showing higher affinity for open or inactivated states researchgate.net.

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) and lead optimization are critical steps in drug discovery, leveraging computational methods to identify and refine potential drug candidates nih.govbiorxiv.org. Virtual screening involves computationally sifting through large databases of chemical compounds to identify those likely to bind to a specific biological target nih.govbiorxiv.org. For this compound, or derivatives thereof, VS could be used to find new compounds that exhibit similar or improved sodium channel blocking properties. This is often achieved through pharmacophore modeling or structure-based drug design, where compounds are evaluated based on their predicted binding energies and interactions with the target nih.gov.

Lead optimization, following virtual screening, aims to improve the potency, selectivity, and pharmacokinetic properties of identified lead compounds nih.govbiorxiv.org. Computational approaches, including quantum mechanics (QM) based methods, are increasingly used to provide better accuracy in describing protein-ligand interactions and predicting binding affinities during this phase frontiersin.org. The goal is to refine the chemical structure of a lead compound to enhance its therapeutic efficacy while minimizing potential off-target effects biorxiv.org.

Mechanistic Insights from Computational Pharmacology

Computational pharmacology utilizes in silico techniques to understand and predict how drugs affect biological systems, providing mechanistic insights that are difficult to obtain solely through experimental means nih.gov. For this compound, computational pharmacology offers a deeper understanding of its antiarrhythmic mechanism beyond simple sodium channel blockade patsnap.comwikimedia.org. By integrating various computational models—from molecular to cellular and tissue levels—researchers can predict how this compound alters cardiac electrical activity and conduction velocity ahajournals.orgnih.gov.

Computational models can simulate the complex dynamic interactions between this compound and cardiac ion channels, helping to explain its rate-dependent effects and potential proarrhythmic risks in certain conditions ahajournals.orgnih.gov. For example, computational frameworks can be developed to simulate the interaction kinetics of antiarrhythmic drugs with cardiac sodium channels, predicting how these drugs alter cellular and tissue electrical activity ahajournals.orgnih.gov. This allows for a more comprehensive understanding of how this compound stabilizes cardiac membranes and suppresses abnormal electrical impulses, contributing to its therapeutic effects in arrhythmias patsnap.com.

Future Research Directions in Ethacizine Academic Studies

Elucidating Novel Molecular Targets and Off-Targets

While the primary mechanism of Ethacizine involves the potent blockade of fast sodium channels (INa) in cardiomyocytes, a comprehensive understanding of its full interaction profile within the human proteome remains a critical area for future investigation. patsnap.com The concept of polypharmacology, where a single drug interacts with multiple targets, is now widely accepted. Identifying these additional interactions is crucial for explaining the complete spectrum of a drug's efficacy and potential side effects.

Future research will likely employ a combination of computational and experimental strategies to uncover novel molecular targets and off-targets for this compound.

Computational Approaches: In silico methods, such as molecular docking and large-scale screening simulations, can predict potential binding partners for this compound across the human proteome. These approaches utilize highly curated databases of protein structures and compound activities to identify interactions that may not be detected through traditional assays. researchgate.net

Experimental Screening: High-throughput screening techniques, including proteomic-based assays, can experimentally validate computational predictions. By exposing a vast library of human proteins to this compound, researchers can identify previously unknown binding partners.

Understanding these off-target interactions is paramount. While some may contribute to adverse effects, others could present opportunities for drug repurposing, where this compound might be found effective for conditions beyond cardiac arrhythmias. patsnap.com The unique molecular profile of this compound, combining its primary antiarrhythmic function with potential off-target effects, could reveal novel therapeutic implications. sciencealert.com

| Research Approach | Description | Potential Outcome for this compound Research |

| Molecular Docking | Computer simulation that predicts the preferred orientation of a drug when bound to a protein target. | Identification of potential new cardiac or non-cardiac protein targets. |

| Proteomic Screening | Experimental technique to identify the interactions of a drug with a large set of proteins simultaneously. | Uncovering unintended "off-target" interactions that could explain side effects or suggest new uses. |

| Functional Assays | Laboratory tests to determine the biological effect of this compound on newly identified target proteins. | Confirmation of whether a newly discovered interaction has a meaningful biological consequence. |

Advanced Electrophysiological Modeling and Simulation

Computational modeling of cardiac electrophysiology has become an indispensable tool for understanding the mechanisms of arrhythmias and the action of antiarrhythmic drugs. researchgate.net Future studies on this compound will leverage increasingly sophisticated in silico models to simulate its effects with high fidelity, from the level of single ion channels to the whole heart. researchgate.netnih.gov

These advanced models incorporate detailed representations of:

Ion Channel Kinetics: Simulating the precise way this compound interacts with sodium channels, including its binding and unbinding rates (use-dependency), which are critical for class Ic agents. researchgate.net

Cellular Electrophysiology: Predicting how the drug-induced changes in ion currents alter the action potential of individual cardiomyocytes. mdpi.com

Tissue and Organ-Level Dynamics: Simulating how these cellular effects translate to changes in electrical impulse conduction across cardiac tissue, allowing for the prediction of both anti-arrhythmic efficacy and pro-arrhythmic risk. nih.govmedrxiv.org

A significant advancement is the development of "virtual clinical trials" using populations of human cardiac models. medrxiv.org These simulations can account for physiological variability seen in real patient populations and can help predict how different individuals might respond to this compound, paving the way for personalized medicine. frontiersin.orgoup.comnih.gov Such models can forecast the drug concentrations at which this compound may effectively suppress arrhythmias versus concentrations that might paradoxically exacerbate them. researchgate.netnih.gov

| Modeling Level | Key Parameters Simulated | Research Question Addressed |

| Ion Channel | Drug binding/unbinding kinetics, voltage-dependence. | How does this compound's interaction with the sodium channel change with heart rate? |

| Single Cell | Action potential duration, upstroke velocity, emergence of afterdepolarizations. | How does this compound alter the electrical signal of a single heart cell? |

| Tissue (1D/2D) | Conduction velocity, wavelength of excitation, spiral wave dynamics. | Can this compound terminate re-entrant arrhythmias in a simulated tissue sheet? |

| Whole Organ (3D) | Electrocardiogram (ECG) morphology, arrhythmia initiation/termination. | What is the predicted effect of this compound on the ECG of a virtual patient? |

Development of Next-Generation this compound Analogs with Tailored Activity Profiles

Medicinal chemistry provides the tools to rationally design and synthesize new molecules, or analogs, based on an existing drug structure. This compound, as a phenothiazine (B1677639) derivative, belongs to a well-studied class of compounds where the relationship between chemical structure and biological activity (Structure-Activity Relationship, or SAR) has been explored. nih.govif-pan.krakow.pljohnshopkins.edunih.gov

Future research will focus on creating next-generation this compound analogs with improved properties, such as:

Enhanced Selectivity: Modifying the phenothiazine core or its side chains to increase affinity for the cardiac sodium channel while reducing interactions with off-targets that may cause adverse effects. if-pan.krakow.pl

Optimized Kinetics: Fine-tuning the chemical structure to alter the drug's binding and unbinding rates from the sodium channel. This could lead to analogs with a better balance between efficacy and safety, for instance, by reducing pro-arrhythmic potential at high heart rates.

Improved Pharmacokinetic Profiles: Altering the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties.

The synthesis of this compound involves the amide formation between a phenothiazine-2-ethylcarbamate precursor and 3-chloropropionyl chloride, followed by displacement with diethylamine (B46881). wikipedia.org By systematically modifying each component of this structure—the tricyclic phenothiazine ring, the ethylcarbamate group, and the diethylaminopropanoyl side chain—researchers can probe the SAR and develop novel compounds with tailored activity profiles. nih.gov For instance, studies on other phenothiazines have shown that substituents on the tricyclic ring and the length of the alkyl chain connecting to the terminal amine are crucial determinants of activity. if-pan.krakow.pl

Integration of Omics Technologies in Mechanistic Studies

The "omics" revolution—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding drug action. olink.com Integrating these technologies into this compound research can provide a holistic view of its mechanism and effects on cardiovascular biology. researchgate.netexplorationpub.comahajournals.orgfrontiersin.org